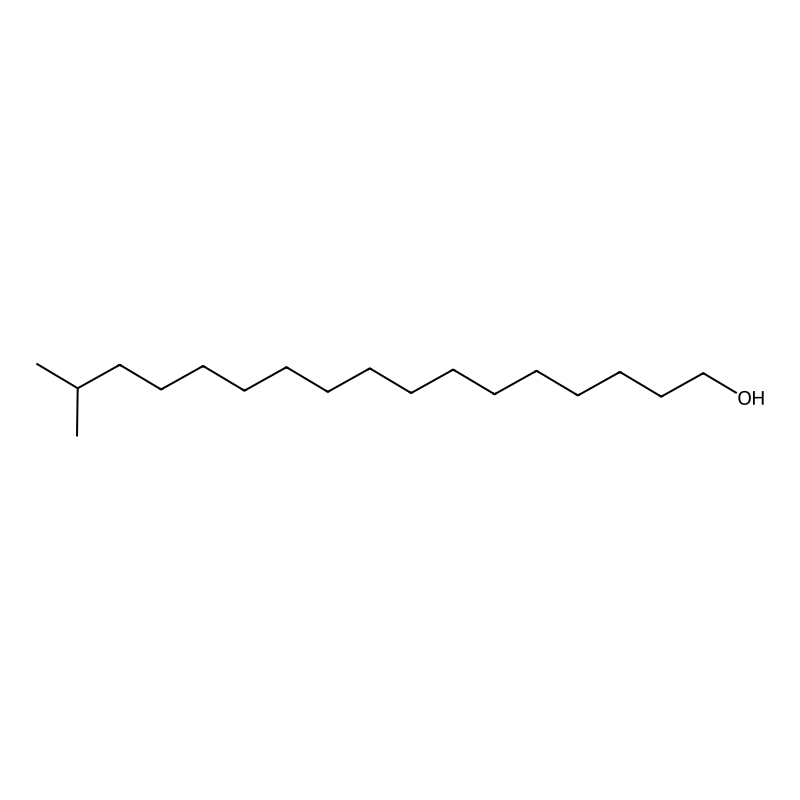

Isostearyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Skin Irritation and Sensitization

Research has investigated the potential of isostearyl alcohol to irritate or sensitize the skin. Studies suggest that it is generally well-tolerated and non-irritating at concentrations typically used in cosmetic products []. However, some studies have reported instances of skin sensitization, particularly at higher concentrations [].

Pharmaceutical Applications

Isostearyl alcohol has been explored as a potential excipient in pharmaceutical formulations due to its ability to improve the solubility and stability of certain drugs []. However, further research is needed to determine its safety and efficacy in this context.

Environmental Studies

A few studies have investigated the environmental impact of isostearyl alcohol, focusing on its biodegradability and potential environmental toxicity. These studies suggest that it is readily biodegradable and exhibits low toxicity to aquatic organisms.

Isostearyl alcohol, also known as Isooctadecan-1-ol, is a branched-chain aliphatic alcohol with the molecular formula C18H38O and a molecular weight of 270.5 g/mol. It is primarily composed of a mixture of branched-chain 18-carbon alcohols, appearing as a clear liquid or white waxy solids depending on its state. Isostearyl alcohol is insoluble in water but soluble in organic solvents, making it versatile for various applications, particularly in cosmetics and personal care products .

In cosmetics, isostearyl alcohol acts as an emollient, softening and smoothing the skin. It also functions as a thickener, increasing the viscosity of formulations. Additionally, its ability to solubilize other ingredients helps create homogenous mixtures []. The mechanism for these actions involves the interaction of the fatty alcohol with the skin's lipids and the formation of a film on the skin's surface.

- Esterification: Reacts with carboxylic acids to form esters, which are widely used as emulsifiers and fragrances in cosmetic formulations.

- Oxidation: Under specific conditions, it can oxidize to form ketones or aldehydes, though this is generally undesirable in product formulations .

- Ethoxylation and Sulfation: These processes can modify its properties for use in surfactants and other chemical intermediates .

Research indicates that isostearyl alcohol is generally well-tolerated when used in cosmetic formulations. Studies have shown low potential for skin irritation or sensitization at typical concentrations, although some instances of sensitization have been reported at higher concentrations . Its emollient properties contribute to skin hydration and smoothness, making it beneficial in topical applications.

Isostearyl alcohol can be synthesized through various methods:

- Catalytic Hydrogenation: Derived from stearic acid or certain fats through catalytic hydrogenation, which reduces the carboxylic acid to an alcohol .

- From Vegetable Oils: It can also be produced from renewable sources like palm oil, providing a more sustainable option compared to petroleum-derived methods.

- High-Temperature Processes: In some cases, high-temperature reactions involving fatty acids can yield isostearyl alcohol as a byproduct .

Isostearyl alcohol's branched structure provides distinct benefits such as lower viscosity and enhanced spreadability compared to its straight-chain counterparts, making it particularly useful in cosmetic formulations where texture and feel are crucial .

Studies have examined the interactions of isostearyl alcohol with skin lipids. It forms a film on the skin's surface that enhances moisture retention and provides a silky feel after application. The compound's branched structure differentiates it from straight-chain fatty alcohols like cetyl or stearyl alcohol, influencing its physical properties and efficacy in formulations .

Chemical Structure and Branched Configuration

Isostearyl alcohol exhibits a complex branched-chain aliphatic structure characterized by the general formula C18H38O, with a molecular weight of 270.49 grams per mole [1] [3]. The compound exists primarily as 16-methylheptadecan-1-ol, where the branching occurs at the sixteenth carbon position from the terminal hydroxyl group [4] [8]. This branched configuration represents a fundamental departure from linear fatty alcohols, creating a three-dimensional molecular geometry that significantly influences its physical and chemical properties [2] [7].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as isooctadecan-1-ol, reflecting its branched eighteen-carbon chain structure [2] [4]. The hydroxyl functional group remains positioned at the terminal carbon, maintaining the primary alcohol classification despite the internal branching [5] [8]. The specific branching pattern creates multiple conformational isomers, contributing to the compound's existence as a mixture rather than a single discrete molecular entity [3] [7].

The molecular architecture features a methyl substitution that disrupts the linear chain continuity, resulting in altered intermolecular interactions compared to straight-chain alcohols [1] [5]. This structural modification fundamentally affects crystalline packing arrangements and influences the compound's phase behavior at ambient temperatures [2] [7]. The branched configuration creates steric hindrance that impacts both physical properties and chemical reactivity patterns [4] [8].

Physical Constants and Parameters

Boiling and Melting Points

Isostearyl alcohol demonstrates distinctive thermal properties that reflect its branched molecular architecture [9] [12]. The compound exhibits a boiling point ranging from 331.6°C to 343°C at standard atmospheric pressure, with variations attributable to the mixture composition and specific isomeric distributions [10] [15]. This boiling point represents a notable deviation from theoretical predictions based on linear alcohol homologs, demonstrating the significant impact of branching on intermolecular forces [9] [12].

The melting behavior of isostearyl alcohol reveals complex crystallization patterns characteristic of branched-chain compounds [9] [12]. The freezing point occurs at approximately 3°C, substantially lower than corresponding straight-chain alcohols of equivalent molecular weight [9] [17]. This depression in melting temperature results from disrupted crystalline packing due to the branched molecular geometry [12] [17].

| Property | Value | Source Method |

|---|---|---|

| Boiling Point | 331.6°C - 343°C | Atmospheric distillation [10] [15] |

| Freezing Point | 3°C | Differential scanning calorimetry [9] [17] |

| Flash Point | 124.9°C - 194°C | ASTM D92 method [9] [12] |

Density and Viscosity Characteristics

The density profile of isostearyl alcohol exhibits temperature-dependent behavior typical of branched aliphatic compounds [9] [12]. At 20°C, the density measures approximately 0.8124 grams per cubic centimeter, decreasing to 0.844 grams per cubic centimeter at 40°C and further reducing to 0.796 grams per cubic centimeter at 100°C [9]. This temperature coefficient reflects the compound's thermal expansion characteristics and molecular mobility patterns [12] [17].

Viscosity measurements reveal the compound's flow characteristics under various temperature conditions [9] [12]. The kinematic viscosity at 25°C measures 56 square millimeters per second, indicating moderate resistance to flow [9] [17]. At 20°C, the viscosity increases to approximately 60 Pascal-seconds, demonstrating the temperature sensitivity of this parameter [12]. These viscosity values reflect the branched molecular structure's influence on intermolecular interactions and molecular mobility [9] [17].

| Temperature (°C) | Density (g/cm³) | Kinematic Viscosity (mm²/s) |

|---|---|---|

| 20 | 0.8124 [9] | 60 [12] |

| 25 | - | 56 [9] |

| 40 | 0.844 [9] | - |

| 100 | 0.796 [9] | - |

Refractive Index Measurements

Refractive index determinations provide crucial optical characterization data for isostearyl alcohol [15] [17]. The refractive index measured at 20°C using the sodium D-line (n20/D) yields a value of 1.451 to 1.452, reflecting the compound's optical density and molecular polarizability [15] [17]. This parameter serves as a fundamental identification criterion and quality control measure for the compound [15].

The refractive index value demonstrates consistency with theoretical predictions based on the compound's molecular structure and branching pattern [15] [17]. The measurement represents an average value across the isomeric mixture, with individual isomers contributing to slight variations within the reported range [17]. Temperature dependence of the refractive index follows standard organic compound behavior, with decreasing values at elevated temperatures [15] [17].

Spectroscopic Profiles

Infrared Spectroscopic Analysis

Infrared spectroscopy of isostearyl alcohol reveals characteristic absorption patterns that confirm its structural identity and functional group composition [16] [24]. The spectrum exhibits a broad, intense hydroxyl stretch absorption centered at 3300-3400 wavenumbers, typical of primary alcohols with hydrogen bonding interactions [16] [24]. This absorption appears as a characteristic broad peak due to intermolecular hydrogen bonding between hydroxyl groups [16].

The carbon-oxygen stretching vibration manifests as a strong absorption between 1000-1075 wavenumbers, confirming the primary alcohol classification [16] [24]. This peak position falls within the expected range for primary alcohols and distinguishes isostearyl alcohol from secondary and tertiary alcohol analogs [16]. The infrared spectrum additionally displays characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, reflecting the aliphatic chain structure [24].

Additional spectroscopic features include the hydroxyl bending vibration at approximately 1350 wavenumbers and the hydroxyl wagging mode near 650 wavenumbers [16] [24]. These absorptions provide confirmatory evidence for the primary alcohol functional group and assist in structural characterization [16]. The branched carbon chain contributes to complex carbon-carbon stretching patterns in the fingerprint region below 1500 wavenumbers [24].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information regarding isostearyl alcohol's molecular architecture [19] [22]. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shift patterns that confirm the branched-chain structure and hydroxyl functionality [19]. The hydroxyl proton appears as a broad signal between 4-7 parts per million, with exact position dependent on concentration and solvent conditions [19] [24].

The methylene protons adjacent to the hydroxyl group (C1-H2) generate a characteristic triplet pattern at approximately 3.65 parts per million, reflecting coupling with neighboring protons [19]. The C2 methylene protons produce a complex multiplet around 1.6 parts per million due to coupling interactions with both C1 and C3 protons [19]. The remaining aliphatic protons contribute to overlapping multiplets in the 0.8-1.4 parts per million region [19].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of isostearyl alcohol [22] [24]. The hydroxyl-bearing carbon (C1) appears at approximately 63 parts per million, characteristic of primary alcohols [22]. The branching carbon shows a distinctive chemical shift pattern that confirms the methyl substitution position [22]. The remaining aliphatic carbons generate signals in the 14-40 parts per million range, with specific positions reflecting their chemical environments [24].

Mass Spectrometric Fingerprinting

Mass spectrometric analysis of isostearyl alcohol provides molecular weight confirmation and fragmentation pattern identification [25]. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the intact molecular formula C18H38O [1] [25]. This peak often exhibits low intensity due to the compound's tendency to undergo fragmentation during ionization [25].

Characteristic fragmentation patterns include alpha-cleavage adjacent to the hydroxyl-bearing carbon, generating fragments at mass-to-charge ratios corresponding to loss of various alkyl groups [24] [25]. Dehydration reactions produce prominent peaks at mass-to-charge ratio 252, representing loss of water from the molecular ion [24]. Additional fragmentation involves carbon-carbon bond cleavage throughout the aliphatic chain, creating a series of peaks that reflect the branched structure [25].

The base peak typically occurs at mass-to-charge ratio 57, corresponding to a four-carbon fragment resulting from McLafferty rearrangement processes [25]. This fragmentation pattern assists in structural confirmation and distinguishes isostearyl alcohol from linear alcohol isomers [24] [25]. The branching position influences specific fragmentation intensities, providing structural information about the isomeric composition [25].

Chemical Reactivity Patterns

Hydroxyl Group Reactions

The hydroxyl functionality of isostearyl alcohol exhibits typical primary alcohol reactivity patterns while demonstrating some unique characteristics attributable to the branched molecular structure [27] [36]. Nucleophilic substitution reactions proceed through standard mechanisms, with the hydroxyl group serving as a leaving group after appropriate activation [27]. The branched chain structure introduces steric considerations that can influence reaction rates and product distributions [36].

Conversion to alkyl halides occurs readily using standard reagents including hydrogen halides, phosphorus trihalides, and thionyl chloride [27] [36]. These reactions typically proceed with retention or inversion of stereochemistry depending on the specific mechanism pathway [36]. The branched structure may influence the reaction kinetics due to steric hindrance around the reaction center [27].

Dehydration reactions can generate alkenes under acidic conditions, with the branched structure influencing regioselectivity according to Zaitsev's rule [36]. The presence of multiple beta-carbon positions creates potential for isomeric alkene formation [27]. Temperature and acid strength significantly affect the reaction outcome and product distribution [36].

Oxidation-Reduction Behavior

Isostearyl alcohol demonstrates characteristic primary alcohol oxidation behavior, yielding aldehydes and carboxylic acids depending on reaction conditions and oxidizing agent selection [28] [31]. Mild oxidizing agents such as pyridinium chlorochromate selectively produce the corresponding aldehyde without over-oxidation [28] [31]. Stronger oxidizing conditions using chromium trioxide or Jones reagent result in complete oxidation to the carboxylic acid [31].

The branched chain structure influences oxidation kinetics by affecting substrate accessibility to the oxidizing agent [28]. Steric hindrance around the primary alcohol center may reduce reaction rates compared to linear alcohol analogs [28] [31]. The oxidation products retain the branched chain architecture, creating valuable synthetic intermediates [28].

Reduction reactions involving isostearyl alcohol derivatives follow standard pathways using hydride reducing agents [28]. Sodium borohydride and lithium aluminum hydride effectively reduce carbonyl compounds back to the alcohol functionality [28]. The branched structure remains intact throughout these transformations, maintaining structural integrity [28] [31].

Esterification Mechanisms

Esterification reactions of isostearyl alcohol with carboxylic acids proceed through standard acid-catalyzed mechanisms [29] [32]. The reaction involves nucleophilic attack by the alcohol hydroxyl group on the activated carboxyl carbon, followed by water elimination [29]. The branched alcohol structure may influence reaction rates due to steric factors affecting the transition state geometry [29].

Direct esterification with fatty acids requires elevated temperatures and acid catalysis to achieve reasonable reaction rates [29]. The equilibrium nature of the reaction necessitates water removal or excess reactant to drive the reaction to completion [29] [32]. Reaction times typically extend to several hours or days depending on temperature and catalyst concentration [29].

Alternative esterification methods using acid chlorides or anhydrides proceed more rapidly due to the enhanced electrophilicity of these reagents [32]. These reactions typically occur at room temperature and generate high yields of ester products [32]. The branched alcohol structure generally does not significantly hinder these more reactive esterification pathways [29] [32].

The esterification products retain biological and industrial significance, particularly in cosmetic and pharmaceutical applications [32]. Isostearyl lactate represents a notable example, formed through direct esterification with lactic acid [32]. This ester maintains the beneficial properties of the parent alcohol while introducing additional functionality [32].

Catalytic Hydrogenation of Isostearic Acid

The primary industrial route for isostearyl alcohol production involves the direct catalytic hydrogenation of isostearic acid, representing the most straightforward and widely implemented manufacturing approach . This process operates through the reduction of the carboxyl group present in isostearic acid to form the corresponding primary alcohol via heterogeneous catalysis.

The conventional industrial methodology employs copper-based catalyst systems, particularly copper-zinc and copper-chromium formulations, which demonstrate exceptional activity for the selective reduction of carboxylic acids to alcohols . The reaction proceeds under moderate pressure conditions ranging from twenty to fifty atmospheres, with operational temperatures maintained between two hundred and three hundred degrees Celsius . These reaction parameters facilitate conversion efficiencies exceeding ninety-five percent while maintaining selectivity toward the desired alcohol product .

Industrial implementations utilize continuous-flow fixed-bed reactor configurations equipped with fine-grained, slurried copper chromite catalysts [2]. The process involves the continuous feeding of isostearic acid and hydrogen gas over the catalyst bed, with residence times typically ranging from two to six hours depending on the specific catalyst formulation and operating conditions . The resulting product undergoes purification through distillation techniques to achieve high-purity isostearyl alcohol suitable for commercial applications .

Recent developments in catalyst technology have introduced copper-aluminum-lanthanide systems that demonstrate enhanced performance characteristics [3]. These advanced catalyst formulations enable operation at reduced pressures while maintaining high conversion rates and improved selectivity toward the target alcohol product. The incorporation of lanthanide promoters enhances the stability and activity of the copper active sites, resulting in extended catalyst lifetime and reduced operational costs [3].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of isostearyl alcohol encompasses diverse methodologies designed for research applications, catalyst screening, and process development activities. Batch hydrogenation systems represent the most commonly employed laboratory approach, utilizing catalyst loadings between two and five mole percent in suitable organic solvents such as octane or hexane [7].

Typical laboratory-scale batch procedures involve charging the reactor with isostearic acid substrate, hydrogen gas at pressures of one hundred fifty kilograms per square centimeter, and heating the reaction mixture to two hundred seventy-five degrees Celsius [7]. The hydrogenation proceeds under controlled conditions with vigorous stirring to ensure adequate mass transfer between the gas and liquid phases. Reaction monitoring through gas chromatographic analysis enables optimization of conversion and selectivity parameters [7].

Flow reactor systems provide enhanced control over reaction parameters and enable continuous operation at laboratory scale [4]. These systems typically operate with substrate scales ranging from zero point one to one gram, utilizing catalyst loadings between one and three mole percent [4]. Supercritical carbon dioxide serves as an effective solvent medium, enabling operation at elevated pressures while maintaining homogeneous phase conditions [4]. Residence times range from ten to thirty minutes, achieving yields between ninety and ninety-eight percent [4].

Microwave-assisted synthesis techniques offer rapid heating and enhanced reaction rates for laboratory-scale preparation [8]. These methods employ ionic liquid media to facilitate efficient energy transfer and provide stabilization for catalytic species [8]. Catalyst loadings typically range from three to eight mole percent, with reaction times reduced to one to three hours while maintaining yields between eighty and ninety-two percent [8].

Enzymatic reduction approaches utilize biological catalysts to achieve selective reduction of isostearic acid under mild reaction conditions [9]. These methods employ fatty acyl-coenzyme A reductase enzymes in aqueous buffer systems, operating at moderate temperatures and atmospheric pressure [9]. While reaction times extend from twelve to twenty-four hours, the methodology offers exceptional selectivity and operates under environmentally benign conditions [9].

Green Chemistry Approaches to Synthesis

Contemporary research emphasis on sustainable manufacturing has driven development of environmentally benign synthesis approaches for isostearyl alcohol production. Green chemistry methodologies focus on minimizing environmental impact through reduced energy consumption, elimination of hazardous solvents, and utilization of renewable feedstock materials [8] [9].

Transfer hydrogenation techniques eliminate the requirement for high-pressure hydrogen gas by employing hydrogen donors such as methanol or formic acid [10]. These methodologies utilize copper-based catalysts supported on metal oxides, operating in aqueous or alcoholic media under moderate temperature and pressure conditions [10]. The process achieves conversion efficiencies comparable to conventional hydrogenation while significantly reducing safety hazards associated with high-pressure hydrogen handling [10].

Heterogeneous catalytic systems employing recyclable solid catalysts represent another significant advancement in green chemistry approaches [9]. Ion-exchange resins such as Dowex hydrogen cation-exchange resin provide effective catalysis for esterification and related transformations under solvent-free conditions [9]. These systems demonstrate excellent reusability, simplified product isolation, and elimination of corrosive liquid acid catalysts [9].

Biocatalytic approaches utilizing engineered microorganisms offer sustainable routes for fatty alcohol production directly from renewable carbon sources [11] [12]. Engineered Yarrowia lipolytica strains expressing fatty acyl-coenzyme A reductase enzymes achieve production titers exceeding five grams per liter from glucose feedstock [11]. These biological systems operate under mild conditions and provide pathways for producing diverse fatty alcohol structures through metabolic engineering approaches [11].

Supercritical carbon dioxide-mediated processes eliminate the use of organic solvents while providing enhanced mass transfer characteristics [5]. These methodologies create homogeneous reaction phases that facilitate rapid conversion rates and simplified product separation [5]. The carbon dioxide solvent can be readily recovered and recycled, minimizing environmental impact and reducing operating costs [5].

Production Economics and Scale Considerations

The economic viability of isostearyl alcohol production depends critically on production scale, with significant economies of scale evident across all manufacturing approaches. Capital investment requirements exhibit substantial variation based on production capacity, ranging from zero point five to one million United States dollars for pilot-scale facilities producing one hundred kilograms annually, to one hundred fifty to two hundred million dollars for world-scale facilities producing one hundred thousand tonnes annually [13].

Operating costs demonstrate strong inverse correlation with production scale, decreasing from two thousand five hundred to three thousand five hundred dollars per tonne for pilot-scale operations to eight hundred to one thousand dollars per tonne for world-scale manufacturing [13]. Raw material costs constitute the dominant component of operating expenses, representing sixty to seventy percent of total costs for small-scale operations and increasing to eighty to eighty-five percent for large-scale facilities [13].

Energy costs exhibit economies of scale, decreasing from fifteen to twenty percent of operating costs for pilot-scale facilities to six to ten percent for world-scale operations [13]. This reduction reflects the improved energy integration opportunities available in larger facilities, including heat recovery systems and optimized process configurations [13].

Labor costs demonstrate the most dramatic scale dependency, representing ten to fifteen percent of operating costs for pilot-scale operations but declining to one to three percent for world-scale facilities [13]. This reduction reflects the fixed nature of many operational requirements and the improved automation capabilities feasible in larger installations [13].

Market considerations significantly influence production economics, with global isostearyl alcohol market size estimated at one point seven billion United States dollars in twenty twenty-five, exhibiting projected growth rates of five point five percent annually through twenty thirty-three [14]. The expanding demand from personal care and cosmetic applications drives market growth, creating favorable conditions for capacity expansion investments [14].

Process technology selection impacts both capital and operating costs, with supercritical fluid hydrogenation offering potential advantages through dramatically reduced residence times and enhanced productivity [6]. However, the high-pressure equipment requirements and sophisticated process control systems increase capital investment compared to conventional hydrogenation approaches [6].

Feedstock availability and pricing represent critical economic factors, with isostearic acid serving as the primary raw material for most production routes [15]. The development of integrated production facilities that combine isostearic acid synthesis with subsequent hydrogenation to isostearyl alcohol offers potential cost advantages through elimination of intermediate product handling and purification [16].

Catalyst costs and lifetime significantly influence operating economics, with precious metal catalysts offering enhanced activity but requiring higher initial investment [17]. The development of non-precious metal catalyst systems based on copper, nickel, and iron provides opportunities for cost reduction while maintaining acceptable performance characteristics [18].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1513 of 2129 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 616 of 2129 companies with hazard statement code(s):;

H319 (97.4%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

27458-93-1

Wikipedia

Use Classification

Cosmetics -> Skin conditioning; Viscosity controlling; Emollient

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Isooctadecanol: ACTIVE

1-Heptadecanol, 16-methyl-: INACTIVE